A Technical Guide to the Physicochemical Properties of 1-(2-Ethoxyethyl)-2-ethylpiperazine
A Technical Guide to the Physicochemical Properties of 1-(2-Ethoxyethyl)-2-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Data Landscape for a Novel Piperazine Derivative
In the realm of pharmaceutical sciences and medicinal chemistry, piperazine and its derivatives represent a cornerstone scaffold, integral to the design of a multitude of therapeutic agents. The nuanced substitution patterns on the piperazine ring can profoundly influence a molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide focuses on a specific, lesser-documented derivative: 1-(2-Ethoxyethyl)-2-ethylpiperazine .
A thorough investigation of the available scientific literature and chemical databases reveals a significant gap in experimentally determined physicochemical data for 1-(2-Ethoxyethyl)-2-ethylpiperazine. This is not an uncommon scenario in drug discovery and development, where novel chemical entities often precede their comprehensive characterization.
Therefore, this technical guide adopts a dual-pronged approach. Firstly, it will present a detailed analysis of the known physicochemical properties of the closely related analogue, 1-(2-Ethoxyethyl)piperazine , to establish a scientifically grounded baseline. Secondly, it will provide expert insights into the anticipated impact of the 2-ethyl substitution on these properties. Finally, this document will furnish detailed, field-proven experimental protocols for the comprehensive determination of the key physicochemical parameters of 1-(2-Ethoxyethyl)-2-ethylpiperazine. This will empower researchers to generate the requisite data for this novel compound, ensuring a robust foundation for its further development.
I. Molecular Identity and Structural Characteristics
A precise understanding of a molecule's identity is the bedrock of all subsequent physicochemical and biological investigations.
Chemical Structure and Nomenclature
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IUPAC Name: 1-(2-ethoxyethyl)-2-ethylpiperazine[1]
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Molecular Formula: C₁₀H₂₂N₂O[1]
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Canonical SMILES: CCOCCN1CCNC(CC)C1
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InChI: InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3[1]
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InChIKey: BJVVBTNILPCHMW-UHFFFAOYSA-N[1]
The structure comprises a piperazine ring substituted at the 1-position with a 2-ethoxyethyl group and at the 2-position with an ethyl group. The presence of two nitrogen atoms within the piperazine ring imparts basic properties to the molecule, while the ethoxyethyl chain introduces a degree of lipophilicity and potential for hydrogen bonding via the ether oxygen. The ethyl group at the 2-position introduces a chiral center, meaning this compound can exist as a racemic mixture of enantiomers.
Comparative Analysis with 1-(2-Ethoxyethyl)piperazine
To infer the properties of our target molecule, we will draw comparisons with its parent compound, 1-(2-Ethoxyethyl)piperazine.
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IUPAC Name: 1-(2-Ethoxyethyl)piperazine[2]
The key structural difference is the presence of the ethyl group at the 2-position in our target molecule, which will have predictable consequences for its physicochemical properties.
II. Predicted and Inferred Physicochemical Properties
The following table summarizes the known properties of 1-(2-Ethoxyethyl)piperazine and provides an expert-guided prediction for the properties of 1-(2-Ethoxyethyl)-2-ethylpiperazine.
| Property | 1-(2-Ethoxyethyl)piperazine (Known Values) | 1-(2-Ethoxyethyl)-2-ethylpiperazine (Predicted/Inferred Values) | Rationale for Prediction |
| Molecular Weight | 158.24 g/mol [2][3][4] | 186.30 g/mol | Addition of a C₂H₅ group. |
| Boiling Point | 224-225 °C[3][4] | > 225 °C | Increased molecular weight and van der Waals forces are expected to raise the boiling point. |
| Density | 0.941 g/mL[3][4] | ~0.94 - 0.96 g/mL | A slight increase in density is anticipated due to the increased mass-to-volume ratio. |
| Refractive Index | n20/D 1.4690[3][4] | ~1.47 | A marginal increase is expected. |
| pKa | 9.15 ± 0.10 (Predicted)[4] | pKa₁: ~8.5-9.0, pKa₂: ~4-5 | The ethyl group may slightly alter the basicity of the adjacent nitrogen. A second, lower pKa for the other nitrogen is expected. |
| LogP (XlogP) | -0.2 (PubChem Predicted)[2] | 0.8 (PubChemLite Predicted)[1] | The addition of the ethyl group significantly increases the lipophilicity of the molecule. |
III. Experimental Determination of Physicochemical Properties: A Methodological Guide
For a novel compound like 1-(2-Ethoxyethyl)-2-ethylpiperazine, rigorous experimental determination of its physicochemical properties is paramount. The following section outlines the standard, validated protocols for these measurements.
Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of a novel compound.
Determination of pKa by Potentiometric Titration
The pKa values, which quantify the acidity or basicity of a molecule, are critical for predicting its ionization state at different pH values, a key factor in drug absorption and distribution.
Principle: This method involves the titration of an acidic solution of the compound with a standardized basic solution. The pH is monitored throughout the titration, and the pKa is determined from the inflection points of the resulting pH vs. volume curve.
Step-by-Step Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-(2-Ethoxyethyl)-2-ethylpiperazine and dissolve it in a known volume (e.g., 50 mL) of 0.1 M HCl. This will protonate both nitrogen atoms of the piperazine ring.
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Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) and use a calibrated pH meter with a suitable electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant. Record the pH after each addition.
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Data Analysis: Plot the pH (y-axis) against the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like piperazine, two inflection points will be observed, allowing for the determination of pKa₁ and pKa₂.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.
Principle (Shake-Flask Method for LogP): This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.
Step-by-Step Protocol:
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Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.
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Sample Preparation: Prepare a stock solution of 1-(2-Ethoxyethyl)-2-ethylpiperazine in the water-saturated n-octanol.
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Partitioning: Mix a known volume of the stock solution with a known volume of the n-octanol-saturated water in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.
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Phase Separation: Allow the phases to separate completely.
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Quantification: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
For LogD, which is pH-dependent, the aqueous phase is buffered to a specific pH.
Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.
Principle (Equilibrium Shake-Flask Method): This method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Step-by-Step Protocol:
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Sample Preparation: Add an excess amount of 1-(2-Ethoxyethyl)-2-ethylpiperazine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.
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Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
IV. Spectroscopic and Chromatographic Profile
While not strictly physicochemical properties, the spectroscopic and chromatographic fingerprints of a molecule are essential for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For 1-(2-Ethoxyethyl)-2-ethylpiperazine, the following characteristic signals would be expected in a ¹H NMR spectrum:
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Ethyl group on the piperazine ring: A triplet and a quartet in the aliphatic region.
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Ethoxy group: A triplet and a quartet corresponding to the ethyl moiety.
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Piperazine ring protons: A complex series of multiplets.
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Methylene protons of the ethoxyethyl chain: Signals adjacent to the ether oxygen and the piperazine nitrogen.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 1-(2-Ethoxyethyl)-2-ethylpiperazine, the expected nominal mass would be 186.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
These chromatographic techniques are vital for assessing the purity of the compound. A validated GC or HPLC method would be developed to separate 1-(2-Ethoxyethyl)-2-ethylpiperazine from any starting materials, by-products, or degradation products.
V. Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Ethoxyethyl)-2-ethylpiperazine. By leveraging data from the closely related analogue, 1-(2-Ethoxyethyl)piperazine, and providing detailed experimental protocols, this document serves as a valuable resource for researchers and scientists. The successful development of any novel chemical entity hinges on a thorough understanding of its fundamental properties. The methodologies outlined herein will enable the robust characterization of 1-(2-Ethoxyethyl)-2-ethylpiperazine, paving the way for its potential applications in drug discovery and beyond.
References
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PubChemLite. 1-(2-ethoxyethyl)-2-ethylpiperazine (C10H22N2O). Available at: [Link].
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PubChem. 1-(2-Ethoxyethyl)piperazine. Available at: [Link].
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Chemdad. 1-(2-ETHOXYETHYL)PIPERAZINE. Available at: [Link].
Sources
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- 2. 1-(2-Ethoxyethyl)piperazine | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-ETHOXYETHYL)PIPERAZINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
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